molecular formula C10H18FNO2 B1404116 tert-Butyl (3-fluorocyclopentyl)carbamate CAS No. 1215071-14-9

tert-Butyl (3-fluorocyclopentyl)carbamate

Cat. No. B1404116
M. Wt: 203.25 g/mol
InChI Key: BBJACCZSJXCXSE-UHFFFAOYSA-N
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Description

“tert-Butyl (3-fluorocyclopentyl)carbamate” is a chemical compound used in various scientific experiments. It is a derivative of tert-Butyl carbamate, which is also known as Boc-amide . The molecular formula of tert-Butyl carbamate is C5H11NO2 .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

tert-Butyl (3-fluorocyclopentyl)carbamate is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure demonstrates the relative substitution of the cyclopentane ring, which is critical in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Trace Level Characterization in Pharmaceuticals

A novel method using liquid chromatography-tandem mass spectrometry has been developed to characterize trace levels of tert-butyl (3-fluorocyclopentyl)carbamate impurities in pharmaceuticals, demonstrating its significance in ensuring the purity and safety of drug substances (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis of Biologically Active Compounds

The compound is a crucial intermediate in synthesizing biologically active compounds, such as osimertinib (AZD9291), showcasing its role in drug development (Zhao, Guo, Lan, & Xu, 2017).

Mild and Efficient One-Pot Synthesis

A method involving di-tert-butyl dicarbonate and sodium azide leads to the formation of tert-butyl carbamate in high yields at low temperature. This showcases a versatile approach compatible with various substrates, including protected amino acids (Lebel & Leogane, 2005).

Antibacterial Activity

The compound has been used in the synthesis of fluoroquinolone derivatives showing potent antibacterial activity, indicating its potential in developing new antimicrobial agents (Bouzard et al., 1989).

Evaluation in Hypotensive and Antiarrhythmic Properties

tert-Butyl carbamate derivatives have been evaluated for their hypotensive and antiarrhythmic properties, demonstrating their potential in cardiovascular drug research (Chalina, Chakarova, & Staneva, 1998).

properties

IUPAC Name

tert-butyl N-(3-fluorocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJACCZSJXCXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227735
Record name 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-fluorocyclopentyl)carbamate

CAS RN

1215071-14-9
Record name 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215071-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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